molecular formula C5H3ClI2N2O B3243808 2-Chloro-4,5-diiodo-6-methoxypyrimidine CAS No. 159585-09-8

2-Chloro-4,5-diiodo-6-methoxypyrimidine

Cat. No. B3243808
CAS RN: 159585-09-8
M. Wt: 396.35 g/mol
InChI Key: DGZLLCLAHZXYLX-UHFFFAOYSA-N
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Description

2-Chloro-4,5-diiodo-6-methoxypyrimidine is a heterocyclic organic compound with the chemical formula C5H3ClI2N2O . It belongs to the class of halogenated pyrimidines and exhibits interesting properties due to its iodine substitution pattern. The compound is characterized by its pale yellow crystalline appearance and has a melting point of approximately 54-57°C .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,5-diiodo-6-methoxypyrimidine consists of a pyrimidine ring with chlorine and iodine substituents. The arrangement of these atoms influences the compound’s reactivity, stability, and biological activity. The SMILES notation for this compound is: COc1ccnc(Cl)n1 .

properties

IUPAC Name

2-chloro-4,5-diiodo-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClI2N2O/c1-11-4-2(7)3(8)9-5(6)10-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLLCLAHZXYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClI2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-diiodo-6-methoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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